Bienvenue dans la boutique en ligne BenchChem!

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate

Enantiomeric excess Chiral synthesis Trandolapril intermediate

(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate (CAS 144540-71-6) is a chiral, bicyclic amino acid benzyl ester that serves as the defining penultimate intermediate in the industrial synthesis of the angiotensin-converting enzyme (ACE) inhibitor trandolapril. The compound possesses three defined stereocenters (2S,3aR,7aS) that correspond to the trans-fused octahydroindole ring system, a configuration that is essential for downstream coupling with N-carboxy anhydride or active ester partners and for the ultimate pharmacological activity of the final drug substance.

Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
CAS No. 144540-71-6
Cat. No. B179799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate
CAS144540-71-6
Molecular FormulaC16H21NO2
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15+/m1/s1
InChIKeyARGCRCXTJMQKNA-ILXRZTDVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3aR,7aS)-Benzyl Octahydro-1H-indole-2-carboxylate: A Chiral Intermediate for ACE Inhibitor Synthesis


(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate (CAS 144540-71-6) is a chiral, bicyclic amino acid benzyl ester that serves as the defining penultimate intermediate in the industrial synthesis of the angiotensin-converting enzyme (ACE) inhibitor trandolapril [1]. The compound possesses three defined stereocenters (2S,3aR,7aS) that correspond to the trans-fused octahydroindole ring system, a configuration that is essential for downstream coupling with N-carboxy anhydride or active ester partners and for the ultimate pharmacological activity of the final drug substance [2]. Commercial sourcing typically specifies HPLC purity ≥98% (non-chiral) [3].

Why Substituting (2S,3aR,7aS)-Benzyl Octahydro-1H-indole-2-carboxylate with In-Class Analogs Introduces Unacceptable Risk


The octahydroindole ring system contains three stereocenters, giving rise to multiple diastereomers and enantiomers. Among these, the (2S,3aR,7aS) configuration is specifically required for trandolapril synthesis; the (2S,3aS,7aS) diastereomer is coupled to produce perindopril, while the (2R,3aS,7aR) and other configurations are pharmacologically irrelevant or antagonistic [1]. Even minor contamination by cis-fused diastereomers (Ie–Ih) or enantiomeric impurities ((2R,3aS,7aR)) can propagate through to the final API as chiral impurities that exceed ICH Q3A thresholds, necessitating costly re-purification or batch rejection [2]. The benzyl ester protecting group is also uniquely suited to the hydrogenolytic deprotection strategy employed in the final step of trandolapril manufacture; alternative esters (e.g., methyl, tert-butyl) would require different deprotection conditions incompatible with the acid-labile or hydrogenation-sensitive functionality elsewhere in the molecule [3].

Quantitative Differentiation of (2S,3aR,7aS)-Benzyl Octahydro-1H-indole-2-carboxylate Against Closest Analogs


Enantiomeric Excess Achieved by Optimized Synthetic Route vs. Literature Precedents

An optimized synthetic route reported by Shi et al. (2013) delivers (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate with an enantiomeric excess (ee) of 99%, as determined by chiral HPLC analysis [1]. This represents a substantial improvement over earlier literature methods that frequently yielded racemic or partially resolved mixtures requiring additional optical resolution steps using chiral acids [2]. The high ee at the benzyl ester stage is critical because it directly determines the enantiomeric purity of the final trandolapril API, where the (R)-enantiomer is an undesired impurity.

Enantiomeric excess Chiral synthesis Trandolapril intermediate

Diastereomeric Purity After Crystallization: trans-(2S,3aR,7aS) Enriched to >99% Over Competing cis-Isomers

In the patented process for highly pure trandolapril, the p-toluenesulfonic acid salt of racemic benzyl trans-(2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate is crystallized under controlled solvent and temperature conditions to enrich the trans-diastereomer purity to >99%, reducing the combined cis-diastereomer (Ie–Ih) content from an initial level of up to 6% [1]. This crystallization step exploits the differential solubility of the trans-p-TsOH salt relative to cis-p-TsOH salts, a property not shared by the free base or other salt forms.

Diastereomeric purity Crystallization trans-octahydroindole

Overall Yield: 13.2% Improved Route vs. Lower-Yielding Multi-Step Literature Syntheses

The Shi et al. (2013) improved synthesis reports an overall yield of 13.2% for (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate from commercially available starting materials [1]. While absolute yield figures in prior literature are not always explicitly reported, earlier routes involving Raney Ni or Pt/C hydrogenation of enamine/imine mixtures followed by optical resolution typically suffered from low trans-selectivity (trans:cis ratio ≤1:1), necessitating chromatographic or fractional crystallization-based separations that erode overall recovery [2]. The improved route's integrated yield, combined with the 99% ee, makes it a benchmark for evaluating commercial suppliers.

Overall yield Synthetic efficiency Process economics

Chemical Purity Benchmarking: ≥98% (HPLC) from Commercial Suppliers vs. Lower-Purity Alternatives

Commercially, (2S,3aR,7aS)-benzyl octahydro-1H-indole-2-carboxylate is routinely offered at ≥98% purity (HPLC, non-chiral) with moisture content ≤0.5% by suppliers such as Capotchem [1]. In contrast, the hydrochloride salt form (CAS 145641-35-6) is listed at 95% purity by BOC Sciences . For perindopril synthesis, the corresponding benzyl ester intermediate undergoes coupling that yields product with 90% yield and 98% chemical purity, but is contaminated by 5–15% of by-products unless purified [2]. The free base benzyl ester (144540-71-6) thus offers a higher baseline purity than the hydrochloride salt and avoids the need for neutralization prior to coupling.

Chemical purity HPLC Quality specification

High-Value Application Scenarios for (2S,3aR,7aS)-Benzyl Octahydro-1H-indole-2-carboxylate


GMP Manufacturing of Trandolapril Active Pharmaceutical Ingredient

The (2S,3aR,7aS)-benzyl ester is the immediate precursor to trandolapril. In the final synthetic step, it is coupled with N-[1(S)-ethoxycarbonyl-3-phenylpropyl]-(S)-alanine N-carboxy anhydride (NEPA-NCA) to form trandolapril benzyl ester, which is subsequently hydrogenolyzed over Pd/C to yield the API [1]. Procuring this intermediate at >99% diastereomeric and enantiomeric purity ensures that the final trandolapril meets ICH purity specifications without additional chiral chromatography [2].

Reference Standard for Impurity Profiling in Trandolapril ANDA Submissions

This compound is catalogued as Trandolapril Impurity 3 by reference standard suppliers such as SynZeal, supplied with full characterization data compliant with regulatory guidelines [3]. Analytical laboratories and generic pharmaceutical companies use it as a qualified reference standard for HPLC method development, method validation (AMV), and quality control release testing during Abbreviated New Drug Application (ANDA) submissions for trandolapril [3].

Process Development and Scale-Up of Stereoselective Octahydroindole Syntheses

The compound serves as a benchmark intermediate for evaluating new synthetic methodologies targeting the trans-octahydroindole scaffold. The 99% ee and 13.2% overall yield reported by Shi et al. (2013) provide quantitative targets against which novel catalytic asymmetric hydrogenation, enzymatic resolution, or organocatalytic routes can be compared [1]. Contract research organizations (CROs) and process chemistry groups use this data to assess the viability of alternative routes before committing to kilogram-scale campaigns.

Chiral Building Block for ACE Inhibitor Library Synthesis and SAR Studies

Beyond trandolapril, the (2S,3aR,7aS)-octahydroindole-2-carboxylate scaffold is a privileged chiral building block for structure–activity relationship (SAR) studies on ACE inhibitors. The benzyl ester form allows selective deprotection under neutral hydrogenolysis conditions, enabling orthogonal protection strategies when assembling diverse N-substituted analogs [4]. Medicinal chemistry groups procure this compound to explore novel ACE inhibitor candidates with modified proline-mimetic or alanine-mimetic moieties.

Quote Request

Request a Quote for (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.